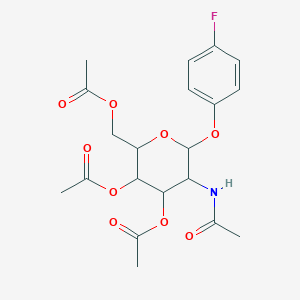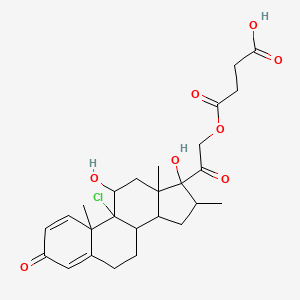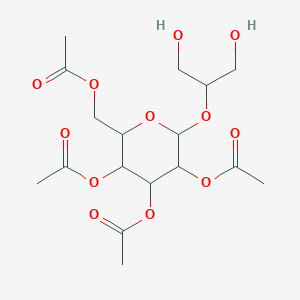
beta-Glucosylglycerol 2,3,4,6-tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Glucosylglycerol 2,3,4,6-tetraacetate: is a chemical compound with the molecular formula C17H26O12 and a molecular weight of 422.38 g/mol . It is a protected form of beta-glucosylglycerol, often used in research and industrial applications . This compound is known for its unique structure, which includes multiple acetyl groups attached to the glucosylglycerol backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Glucosylglycerol 2,3,4,6-tetraacetate can be synthesized through various methods. One common synthetic route involves the acetylation of beta-glucosylglycerol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions and yields the desired tetraacetate product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Glucosylglycerol 2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can regenerate beta-glucosylglycerol .
Wissenschaftliche Forschungsanwendungen
Beta-Glucosylglycerol 2,3,4,6-tetraacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which beta-glucosylglycerol 2,3,4,6-tetraacetate exerts its effects involves its interaction with specific molecular targets and pathways. The acetyl groups on the compound can be hydrolyzed by esterases, releasing the active beta-glucosylglycerol . This active form can then participate in various biochemical processes, including enzyme inhibition and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Beta-Glucosylglycerol: The parent compound without acetyl groups.
Beta-Glucosylglycerol 2,3,4-triacetate: A similar compound with one fewer acetyl group.
Beta-Glucosylglycerol 2,3,4,6-tetraacetate: The fully acetylated form.
Uniqueness: this compound is unique due to its complete acetylation, which provides enhanced stability and protection for the glucosylglycerol core. This makes it particularly useful in synthetic chemistry and industrial applications where stability and reactivity are crucial.
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUDSNITUMJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
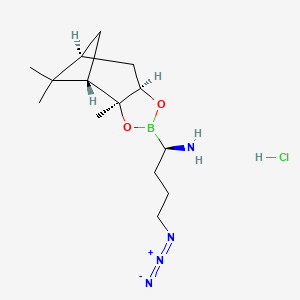
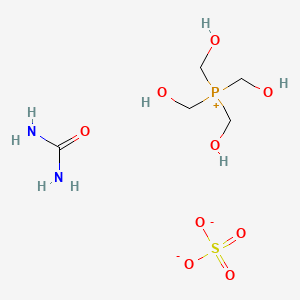
![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
![Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI)](/img/structure/B12325624.png)
![1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12325630.png)
![[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12325632.png)
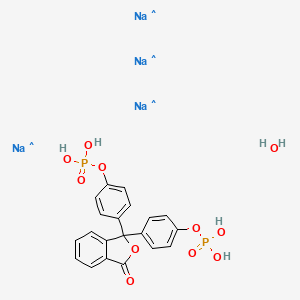
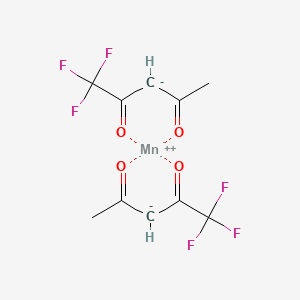
![(1,6,10,10,14,18,21,21-Octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) acetate](/img/structure/B12325660.png)
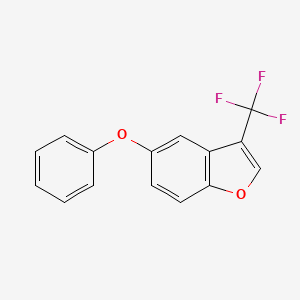
![Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro-](/img/structure/B12325677.png)
